3-fluoropropanoic acid
Overview
Description
3-fluoropropanoic acid is an organic compound with the molecular formula C3H5FO2. It is a fluorinated derivative of propionic acid, where a fluorine atom replaces one of the hydrogen atoms on the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluoropropanoic acid can be synthesized through several methods. One common method involves the reaction of acrylic acid with anhydrous hydrofluoric acid in an anhydrous environment . Another method includes the preparation of esters of 3-fluoropropionic acid by reacting the acid with an alcohol in the presence of concentrated sulfuric acid .
Industrial Production Methods
Industrial production of 3-fluoropropionic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield of the final product. The use of hydrofluoric acid requires careful handling due to its highly corrosive nature .
Chemical Reactions Analysis
Types of Reactions
3-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in the presence of sulfuric acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent for converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, esters, and other substituted derivatives.
Scientific Research Applications
3-fluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated derivatives of 3-fluoropropionic acid are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-fluoropropionic acid involves its interaction with biological systems. The fluorine atom in the molecule can form strong bonds with various biological targets, affecting enzyme activity and metabolic pathways. This interaction can lead to the inhibition of specific enzymes, making it useful in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Propionic acid: The non-fluorinated parent compound.
2-Fluoropropionic acid: A similar compound with the fluorine atom on the second carbon.
3-Amino-2-fluoropropionic acid: A derivative with an amino group.
Uniqueness
3-fluoropropanoic acid is unique due to the position of the fluorine atom on the third carbon, which imparts distinct chemical and biological properties. This positional isomerism can lead to different reactivity and interactions compared to its analogs .
Properties
IUPAC Name |
3-fluoropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFXMKLCYJSYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060041 | |
Record name | 3-Fluoropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-56-3 | |
Record name | 3-Fluoropropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Fluoropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-fluoropropionic acid affect the biosynthesis of phenolic glycolipids in Mycobacterium microti?
A1: Research indicates that 3-fluoropropionic acid acts as an inhibitor of phenolic glycolipid and phthiocerol dimycocerosate biosynthesis in Mycobacterium microti. [] This inhibition occurs at concentrations that do not significantly impact the overall growth of the bacteria, suggesting a specific targeting of the biosynthetic pathway. While the exact mechanism remains unclear, the research suggests that 3-fluoropropionic acid might interfere with the incorporation of propionate, a key building block, into these complex lipids. []
Q2: Are there other compounds with similar effects on phenolic glycolipid biosynthesis in Mycobacterium microti?
A2: Yes, the research shows that both 2-fluoropropionic acid and N-(phosphonomethyl) glycine also inhibit the incorporation of propionate into phenolic glycolipids in Mycobacterium microti. [] Interestingly, 2-fluoropropionic acid exhibits a similar inhibitory effect to its 3-fluoro counterpart, suggesting that the fluorine atom's position on the propionic acid backbone might be crucial for this activity. [] On the other hand, N-(phosphonomethyl) glycine, known to disrupt the synthesis of aromatic units, only demonstrates inhibition at high concentrations that also affect bacterial growth, indicating a less specific mode of action. []
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